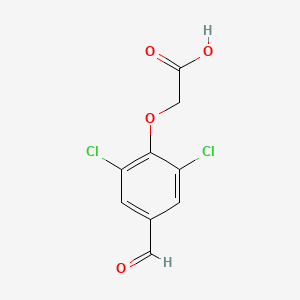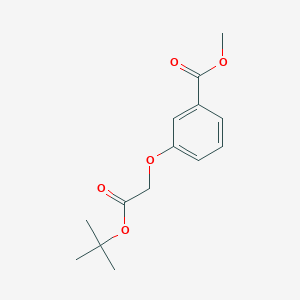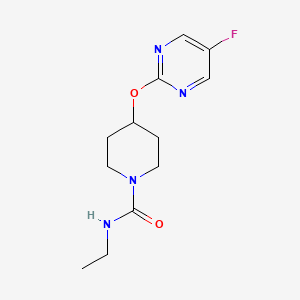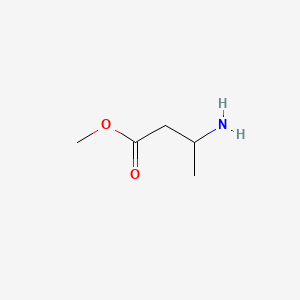
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as KPT-8602, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of piperazine carboxamides and has been developed as a potential treatment for various types of cancer.
Mécanisme D'action
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide acts by inhibiting the activity of XPO1, a protein that is responsible for the nuclear export of various proteins, including tumor suppressor proteins. XPO1 is overexpressed in many types of cancer, and its inhibition has been shown to lead to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have potent anticancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models. 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has several advantages as a potential anticancer drug. It has shown potent activity against a variety of cancer types and has minimal toxicity in normal cells. However, its efficacy in clinical trials is yet to be determined. Additionally, the synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide is complex and may limit its widespread use.
Orientations Futures
There are several future directions for the research and development of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its activity in different cancer types and in different stages of cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer. Its mechanism of action involves the inhibition of XPO1, which leads to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth. While it has several advantages as a potential anticancer drug, further research is needed to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 4-pyridin-3-ylpiperazine with 2-bromoacetaldehyde diethyl acetal. This intermediate product is then treated with oxalyl chloride and dimethylformamide to obtain the corresponding acid chloride. The acid chloride is then reacted with oxolan-2-ylmethanol in the presence of triethylamine to form the final product, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors. 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been found to inhibit the activity of XPO1, a protein that plays a critical role in the nuclear export of tumor suppressor proteins. By inhibiting XPO1, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of cancer cell growth.
Propriétés
IUPAC Name |
3-oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-11-18(15(21)17-10-13-4-2-8-22-13)6-7-19(14)12-3-1-5-16-9-12/h1,3,5,9,13H,2,4,6-8,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBUEQIVBDOADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-[(oxolan-2-yl)methyl]-4-(pyridin-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)
![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)
![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)



![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)


![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)
